molecular formula C8H12N2O B13174169 5-(2-Methylpropyl)-1,2-dihydropyrazin-2-one

5-(2-Methylpropyl)-1,2-dihydropyrazin-2-one

Cat. No.: B13174169
M. Wt: 152.19 g/mol
InChI Key: MMLQWZXAOVPDQH-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)-1,2-dihydropyrazin-2-one is an organic compound belonging to the class of pyrazinones This compound features a pyrazinone ring substituted with a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with a suitable diketone or ketoester, followed by cyclization to form the pyrazinone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazine ring.

    Substitution: The 2-methylpropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyrazinones and pyrazines, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylpropyl)-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern and the resulting properties. Its 2-methylpropyl group imparts distinct chemical and biological characteristics, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-(2-methylpropyl)-1H-pyrazin-2-one

InChI

InChI=1S/C8H12N2O/c1-6(2)3-7-4-10-8(11)5-9-7/h4-6H,3H2,1-2H3,(H,10,11)

InChI Key

MMLQWZXAOVPDQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CNC(=O)C=N1

Origin of Product

United States

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